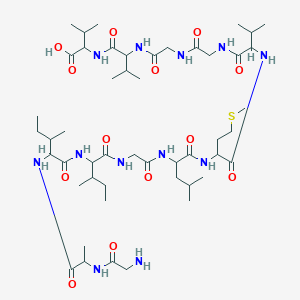
Amyloid beta-Protein (29-40)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyloid beta-Protein (29-40) is a fragment of the amyloid beta peptide, which is a key player in the pathogenesis of Alzheimer’s disease. This peptide is derived from the amyloid precursor protein through sequential cleavage by beta- and gamma-secretases. The amyloid beta-protein(29-40) fragment is known for its role in the formation of amyloid plaques, which are characteristic of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of amyloid beta-protein(29-40) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of amyloid beta-protein(29-40) can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. Purification is typically achieved through high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Amyloid beta-Protein (29-40) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Aggregation: The peptide can self-assemble into beta-sheet-rich fibrils, a process that is central to its role in Alzheimer’s disease.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol are commonly employed.
Aggregation: This process can be induced by incubating the peptide at physiological pH and temperature.
Major Products Formed
Oxidation: Disulfide-linked dimers or higher-order oligomers.
Reduction: Monomeric peptide with free thiol groups.
Aggregation: Amyloid fibrils and plaques.
Wissenschaftliche Forschungsanwendungen
Amyloid beta-Protein (29-40) has numerous applications in scientific research:
Chemistry: Used as a model system to study peptide aggregation and amyloid formation.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Central to Alzheimer’s disease research, particularly in understanding the mechanisms of plaque formation and neurotoxicity.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting amyloid beta peptides
Wirkmechanismus
The amyloid beta-protein(29-40) exerts its effects primarily through its ability to aggregate into beta-sheet-rich fibrils. These fibrils can disrupt cellular function by:
Interacting with cell membranes: Leading to membrane disruption and cell death.
Binding to receptors: Such as the alpha7 nicotinic acetylcholine receptor, which can lead to neurotoxicity.
Inducing oxidative stress: Through the generation of reactive oxygen species
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amyloid beta-protein(1-42): A longer fragment that is also implicated in Alzheimer’s disease.
Amyloid beta-protein(1-40): Another fragment that is commonly studied in Alzheimer’s research.
Islet amyloid polypeptide: Involved in type 2 diabetes and shares similar aggregation properties.
Uniqueness
Amyloid beta-Protein (29-40) is unique in its specific sequence and aggregation properties. While it shares similarities with other amyloid beta fragments, its shorter length and specific amino acid composition result in distinct aggregation kinetics and interactions with other molecules .
Eigenschaften
Molekulargewicht |
1085.4 |
|---|---|
Sequenz |
GAIIGLMVGGVV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



